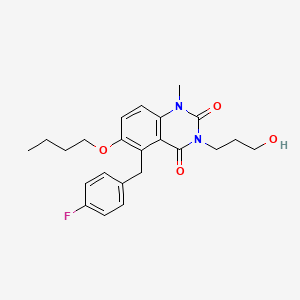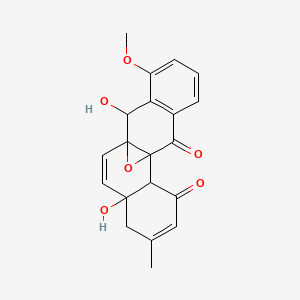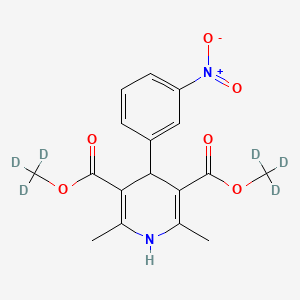
m-Nifedipine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Nifedipine-d6 is a deuterium-labeled derivative of nifedipine, a well-known calcium channel blocker. Nifedipine is primarily used in the treatment of hypertension and angina pectoris. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies, allowing researchers to track the compound more accurately in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of m-Nifedipine-d6 involves the incorporation of deuterium atoms into the nifedipine molecule. This can be achieved through various methods, including the use of deuterated reagents in the Hantzsch dihydropyridine synthesis. The reaction typically involves the condensation of a deuterated benzaldehyde, a deuterated β-ketoester, and ammonia or an amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the product’s integrity .
Analyse Chemischer Reaktionen
Types of Reactions
m-Nifedipine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various substituted dihydropyridines and pyridine derivatives, which can be further utilized in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
m-Nifedipine-d6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying the metabolic pathways and interactions of nifedipine in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Employed in the development of new formulations and drug delivery systems .
Wirkmechanismus
m-Nifedipine-d6 exerts its effects by inhibiting voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells. This inhibition prevents the influx of calcium ions during depolarization, leading to reduced peripheral arterial resistance and dilation of coronary arteries. These actions collectively reduce blood pressure and increase oxygen supply to the heart .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action.
Nicardipine: Similar to nifedipine but with different pharmacokinetic properties.
Felodipine: Known for its high vascular selectivity and longer half-life
Uniqueness
m-Nifedipine-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Eigenschaften
Molekularformel |
C17H18N2O6 |
|---|---|
Molekulargewicht |
352.37 g/mol |
IUPAC-Name |
bis(trideuteriomethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8,15,18H,1-4H3/i3D3,4D3 |
InChI-Schlüssel |
MCTRZKAKODSRLQ-LIJFRPJRSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC([2H])([2H])[2H])C)C |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


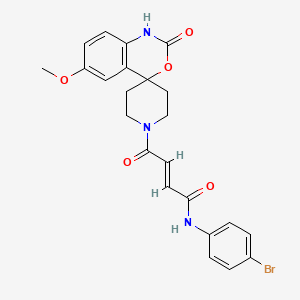
![(E)-3-(3,4-dihydroxyphenyl)-1-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)prop-2-en-1-one](/img/structure/B12412180.png)
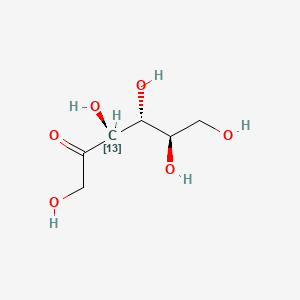
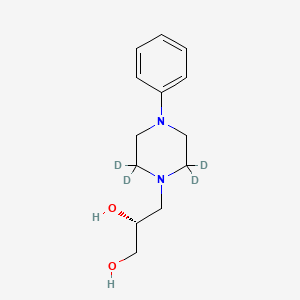
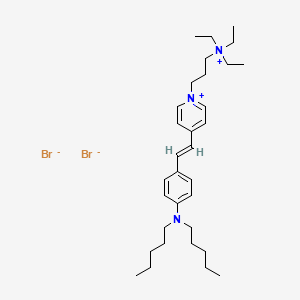
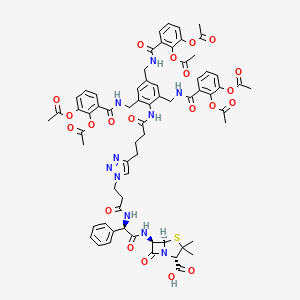



![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)

